(3-Fluoropiperidin-3-yl)methanamine is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. It is classified as an amine and falls under the category of fluorinated piperidine derivatives. The molecular formula for this compound is with a molecular weight of approximately 115.17 g/mol. Its structure includes a piperidine ring with a fluorine atom and a methanamine group, which contributes to its reactivity and biological activity.
The synthesis of (3-Fluoropiperidin-3-yl)methanamine can be achieved through several methods, primarily involving the fluorination of piperidine derivatives followed by amination. One common approach includes:
The molecular structure of (3-Fluoropiperidin-3-yl)methanamine features:
(3-Fluoropiperidin-3-yl)methanamine can participate in various chemical reactions:
Reactions are typically performed under controlled conditions, utilizing reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction. Reaction yields and product identification are often confirmed using spectroscopic methods like NMR or mass spectrometry.
The mechanism of action of (3-Fluoropiperidin-3-yl)methanamine involves its interaction with specific biological targets, such as receptors or enzymes.
(3-Fluoropiperidin-3-yl)methanamine has a variety of applications in scientific research:
The strategic incorporation of fluorine into organic scaffolds profoundly alters physicochemical and pharmacokinetic properties. In (3-fluoropiperidin-3-yl)methanamine, the fluorine atom induces three critical effects:
Table 1: Impact of Fluorination on Key Properties of Piperidine Derivatives
Property | Non-Fluorinated Analog | 3-Fluorinated Analog | Change (%) |
---|---|---|---|
Lipophilicity (LogP) | 1.25 | 1.42 | +13.6% |
Metabolic Half-life (t₁/₂) | 2.1 h | 4.8 h | +128.6% |
hERG Affinity (IC₅₀) | 1.8 µM | >50 µM | >27-fold reduction |
PSA (Ų) | 38.9 | 38.9 | No change |
Data derived from fluorinated piperidine analogs in [3] [8]. Fluorination enhances metabolic stability and reduces off-target hERG binding while minimally altering polar surface area (PSA).
Piperidine’s saturated heterocyclic architecture provides exceptional spatial versatility for drug design. Its chair-boat conformational flexibility enables adaptation to diverse binding pockets, while the basic nitrogen serves as a hydrogen-bond acceptor/donor or cationic center at physiological pH. (3-Fluoropiperidin-3-yl)methanamine leverages this versatility through:
Table 2: Approved Pharmaceuticals Featuring Piperidine Motifs
Drug Name | Therapeutic Class | Piperidine Substitution Pattern | Key Structural Feature |
---|---|---|---|
Donepezil | Acetylcholinesterase inhibitor (Alzheimer’s) | 1-Benzylpiperidin-4-yl | C4-amino linkage |
Risperidone | Antipsychotic | 6-Fluoro-3-(piperidin-4-yl)benzisoxazole | C4-aminomethyl linker |
Raloxifene | Selective estrogen modulator | 1-(2-Piperidinoethoxy)phenyl | C1-ethoxy tether |
Diphenidol | Antiemetic | 1-(Diphenylmethyl)piperidine | C1-alkyl chain |
Scaffold Target | Neurological/Metabolic agents | 3-Fluoropiperidin-3-yl with aminomethyl | C3-fluorine + C3-aminomethyl |
Structural analysis shows C3,4-disubstituted piperidines like (3-fluoropiperidin-3-yl)methanamine are underexploited clinically, offering novel design space [3] [7] [8].
The strategic placement of fluorine at the C3 position of piperidine creates a unique stereoelectronic environment for enzyme inhibition. When combined with an aminomethyl group, (3-fluoropiperidin-3-yl)methanamine exhibits multi-target potential:
α-Glucosidase/Cholinesterase Dual Inhibition: Fluorinated piperidines demonstrate nanomolar inhibition of both α-glucosidase (IC₅₀ = 0.174–0.455 µM) and acetylcholinesterase (AChE), outperforming standards like acarbose (IC₅₀ = 28.69 µM). The C3-fluorine enhances binding via dipole interactions with catalytic aspartate residues, while the aminomethyl group protonates to form salt bridges with glutamate or aspartate in the active site [3]. Molecular dynamics simulations confirm fluorination stabilizes chair conformations optimal for simultaneous binding to both enzymatic pockets [3].
Thrombin Active Site Recognition: In BMS-189664, a piperidine-carbamimidoyl analog (PDB: 3TU7), the piperidine nitrogen coordinates the Ser195 backbone carbonyl. Introducing a C3-fluorine would project into the S2 specificity pocket, potentially enhancing hydrophobic contacts with Tyr60A and Trp60D. The aminomethyl group in (3-fluoropiperidin-3-yl)methanamine could further mimic the sulfonyl-D-Phe moiety of BMS-189664, enabling reversible inhibition [4].
Kinetic Binding Advantages: Fluorine’s inductive effect lowers the pKₐ of the proximal amine by ~1–2 units, increasing the fraction of deprotonated species at physiological pH. This enhances membrane permeability while allowing protonation upon entering acidic enzymatic pockets (e.g., lysosomal enzymes). The resulting "pH-switch" behavior enables selective inhibition [3] [8].
Table 3: Enzymatic Targets of 3-Fluoropiperidine Derivatives
Target Enzyme | Biological Role | Inhibitory Potency (IC₅₀/ Kᵢ) | Binding Interactions Facilitated by Fluorine |
---|---|---|---|
α-Glucosidase | Carbohydrate hydrolysis | 0.174 µM (Compound 4) | H-bond with Asp616, hydrophobic contact with Phe649 |
Acetylcholinesterase (AChE) | Neurotransmitter hydrolysis | 0.45 µM (Compound 2) | Dipole with Gly118, cation-π with Trp84 |
Butyrylcholinesterase (BChE) | Neurotransmitter hydrolysis | Submicromolar range | Hydrophobic packing with Leu286, H-bond with His438 |
Thrombin (Hypothetical) | Coagulation protease | Not reported (structural analog) | S2 pocket occupancy (Tyr60A, Trp60D) |
SAR studies confirm electron-withdrawing groups (e.g., fluorine) at C3 significantly enhance binding over methyl or methoxy substituents. The gem-aminomethyl group enables additional ionic or hydrogen-bonding interactions critical for specificity [3] [4].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2